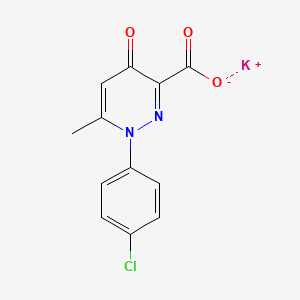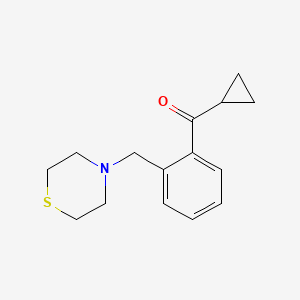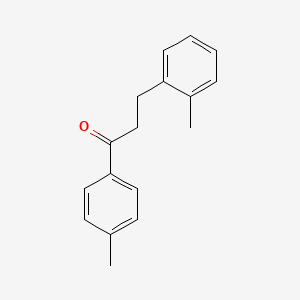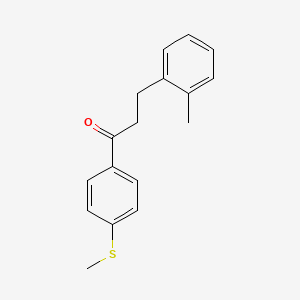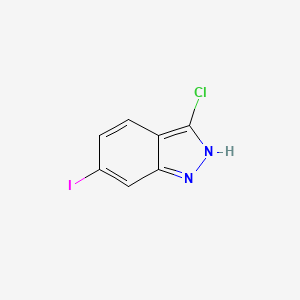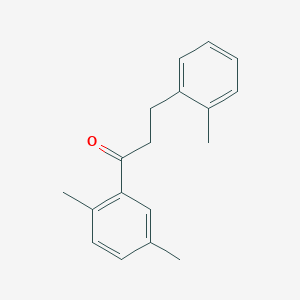
5-(1,3-Dioxolan-2-YL)-2-(4-heptyloxybenzoyl)thiophene
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-(4-heptyloxybenzoyl)thiophene, commonly referred to as 5-D2HOBT, is a novel synthetic compound derived from a thiophene ring with two substituents. This compound has shown potential for a variety of scientific applications, including those related to chemistry, biochemistry, and pharmacology.
Scientific Research Applications
5-D2HOBT has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, 5-D2HOBT has been studied for its potential to act as a catalyst in a variety of reactions. In biochemistry, 5-D2HOBT has been studied for its potential to inhibit the growth of certain bacteria and fungi. In pharmacology, 5-D2HOBT has been studied for its potential to act as an anti-inflammatory agent and to reduce the symptoms of certain diseases.
Mechanism Of Action
The exact mechanism of action of 5-D2HOBT is not yet known. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, 5-D2HOBT may reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which can cause inflammation and other symptoms associated with certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-D2HOBT have been studied in a variety of laboratory experiments. In vitro studies have shown that 5-D2HOBT can inhibit the growth of certain bacteria and fungi. In vivo studies have shown that 5-D2HOBT can reduce the symptoms of certain diseases, such as arthritis, by reducing inflammation. Additionally, 5-D2HOBT has been shown to have anti-oxidant properties, which may help to protect cells from the damaging effects of free radicals.
Advantages And Limitations For Lab Experiments
The use of 5-D2HOBT in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it accessible for use in a variety of experiments. Second, it is relatively stable, making it suitable for use in long-term experiments. Third, it is non-toxic, making it safe for use in laboratory experiments.
Despite these advantages, there are some limitations to the use of 5-D2HOBT in laboratory experiments. First, the exact mechanism of action of 5-D2HOBT is not yet known, making it difficult to predict its effects in certain experiments. Second, its effects in vivo may be different than those in vitro, making it difficult to extrapolate results from one type of experiment to another.
Future Directions
Given the potential of 5-D2HOBT, there are a number of potential future directions for research. First, further research is needed to understand the exact mechanism of action of 5-D2HOBT. Second, further research is needed to determine the effects of 5-D2HOBT in vivo. Third, further research is needed to determine the potential therapeutic applications of 5-D2HOBT. Fourth, further research is needed to explore the potential of 5-D2HOBT as a catalyst in a variety of reactions. Finally, further research is needed to explore the potential of 5-D2HOBT in other scientific fields, such as materials science and nanotechnology.
properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-heptoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4S/c1-2-3-4-5-6-13-23-17-9-7-16(8-10-17)20(22)18-11-12-19(26-18)21-24-14-15-25-21/h7-12,21H,2-6,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOIVXBNIUADIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641960 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(heptyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-heptyloxybenzoyl)thiophene | |
CAS RN |
898778-71-7 | |
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][4-(heptyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(heptyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



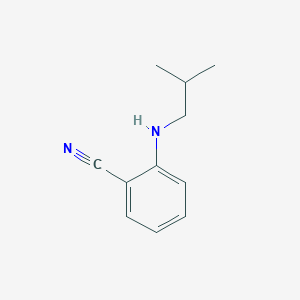
![[2,3'-Bipyridine]-5'-carbonitrile](/img/structure/B1613154.png)



